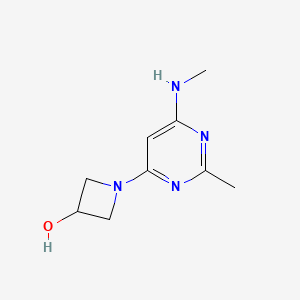

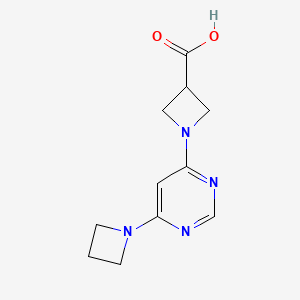

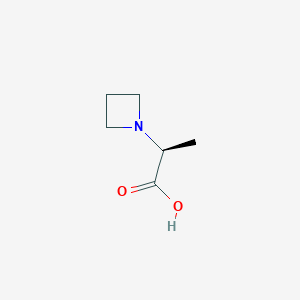

(S)-2-(azetidin-1-yl)propanoic acid

Vue d'ensemble

Description

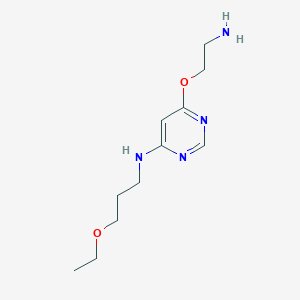

“(S)-2-(azetidin-1-yl)propanoic acid” is a chemical compound with the molecular formula C6H11NO2 . It is also known as 3-(Azetidin-1-yl)propanoic acid .

Molecular Structure Analysis

The electronic structures of the azetidine radical cation and the neutral azetidin-1-yl radical have been investigated by EPR spectroscopy and theoretical ab initio UHF, MP2 and SDCl calculations . The radical cation was assigned a structure with a planar ring according to the theoretical and experimental results . Ab initio UHF calculations predicted the neutral azetidin-1-yl radical to have a puckered ring structure, with puckering angles 12.0 and 15.4° on the STO-3G and 6-31G* levels, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-(azetidin-1-yl)propanoic acid” such as melting point, boiling point, density, molecular weight, and toxicity information can be found in chemical databases .Applications De Recherche Scientifique

Synthesis and Medicinal Applications

(S)-2-(azetidin-1-yl)propanoic acid and its derivatives, particularly β-lactams (azetidinones), are pivotal in synthesizing a wide array of organic compounds due to the strain energy in the four-membered ring structure. These compounds serve as versatile intermediates for synthesizing aromatic β-amino acids, peptides, polyamines, and amino sugars. The β-lactam synthon methods explore new methodologies based on the β-lactam nucleus, exploiting the selective bond cleavage of the strained ring for fascinating transformations, providing access to diverse structural types of synthetic target molecules (Deshmukh et al., 2004). Moreover, azetidinones and their derivatives have shown excellent antibacterial and antifungal activities, making them valuable in developing novel antimicrobial agents (Patel & Patel, 2017).

Catalytic and Chemical Reactions

Azetidines and azetidinones are integral in various catalytic and chemical reactions. They participate in radical addition methods and cycloaddition reactions, contributing to the development of molecules with significant applications in drug discovery and medicinal chemistry. For instance, the introduction of azetidin-3-yl groups into heteroaromatic bases, as demonstrated in the synthesis of the marketed EGFR inhibitor gefitinib, showcases the importance of these compounds in the pharmaceutical industry (Duncton et al., 2009). Moreover, azetidin-2-ones have been used as powerful reactants for synthesizing amino acid derivatives, underscoring their role in constructing complex molecular structures with high enantioselectivity and stereocontrol (Marichev et al., 2019).

Material Science and Engineering

In the field of material science, (S)-2-(azetidin-1-yl)propanoic acid derivatives have been explored for their unique properties. The synthesis of azetidine-containing compounds like 3-azetidinyl propanol and its integration into carboxylic acid-containing polyurethane prepolymers has led to the development of self-curable aqueous-based polyurethane dispersions. These dispersions form polymeric network structures on drying, indicating potential applications in coatings and adhesives (Wang et al., 2006).

Propriétés

IUPAC Name |

(2S)-2-(azetidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5(6(8)9)7-3-2-4-7/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAWZEXRUMEVNX-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(azetidin-1-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.